molecular formula C4H8O3S B14409395 2-Hydroxy-4-sulfanylbutanoic acid CAS No. 84658-33-3

2-Hydroxy-4-sulfanylbutanoic acid

Cat. No.: B14409395
CAS No.: 84658-33-3
M. Wt: 136.17 g/mol
InChI Key: WXSBDZFLJWDGDP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-sulfanylbutanoic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-sulfanylbutanoic acid typically involves the reaction of 2-hydroxybutanoic acid with thiol-containing reagents under controlled conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group is replaced by a sulfanyl group using thiol reagents in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-sulfanylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted butanoic acids.

Scientific Research Applications

2-Hydroxy-4-sulfanylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-sulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups allow it to participate in various biochemical reactions, including enzyme catalysis and redox reactions. These interactions can influence metabolic pathways and cellular processes.

Comparison with Similar Compounds

    2-Hydroxybutanoic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    4-Sulfanylbutanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

    2-Hydroxy-4-methylbutanoic acid: Contains a methyl group instead of a sulfanyl group, altering its chemical properties.

Uniqueness: 2-Hydroxy-4-sulfanylbutanoic acid is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

84658-33-3

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

2-hydroxy-4-sulfanylbutanoic acid

InChI

InChI=1S/C4H8O3S/c5-3(1-2-8)4(6)7/h3,5,8H,1-2H2,(H,6,7)

InChI Key

WXSBDZFLJWDGDP-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(C(=O)O)O

Origin of Product

United States

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